molecular formula C27H28O11 B1215695 3'-Deamino-3'-hydroxydaunorubicin CAS No. 95405-79-1

3'-Deamino-3'-hydroxydaunorubicin

货号: B1215695
CAS 编号: 95405-79-1
分子量: 528.5 g/mol
InChI 键: QAFPIRVGDWNCDV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3'-Deamino-3'-hydroxydaunorubicin is a research-grade anthracycline analog designed for investigative oncology and pharmaceutical development. This compound is synthesized for use in laboratory research settings to study novel cancer therapeutics and is strictly labeled For Research Use Only (RUO); it is not intended for diagnostic, prophylactic, or therapeutic uses in humans or animals . As a derivative of the classic anthracycline daunorubicin, this compound is of significant interest in cancer research for its potent antitumor properties. Studies have demonstrated its high efficacy in vivo against murine P388 lymphocytic leukemia, showing greater activity than the parent compound, daunorubicin . Researchers value this compound for exploring structure-activity relationships to develop anthracycline analogs with enhanced cytotoxic potency. The modification at the 3'-position is a key synthetic strategy to create novel compounds for screening against various human cancer cell lines . Like other anthracyclines, its primary research applications involve investigating mechanisms of action such as DNA intercalation, which disrupts DNA and RNA synthesis, and the inhibition of topoisomerase II enzyme activity, leading to DNA cleavage and apoptosis . This compound serves as a critical tool for scientists in drug discovery, particularly in developing new chemotherapeutic agents with the goal of overcoming the limitations of existing treatments, such as drug resistance and dose-limiting toxicities like cardiotoxicity .

属性

CAS 编号

95405-79-1

分子式

C27H28O11

分子量

528.5 g/mol

IUPAC 名称

9-acetyl-7-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H28O11/c1-10-22(30)14(29)7-17(37-10)38-16-9-27(35,11(2)28)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,29-30,32,34-35H,7-9H2,1-3H3

InChI 键

QAFPIRVGDWNCDV-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)O

规范 SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)O

其他CAS编号

98103-13-0
69779-24-4
69779-23-3

同义词

3'-deamino-3'-hydroxydaunorubicin
3'-deamino-4'-epi-3'-hydroxydaunorubicin
3'-DEHD

产品来源

United States

Chemical Synthesis Strategies and Derivatization Research

Established Synthetic Pathways to 3'-Deamino-3'-hydroxydaunorubicin

The synthesis of this compound and its close analogues, such as 3'-deamino-3'-hydroxydoxorubicin and 3'-Deamino-4'-epi-3'-hydroxy-daunorubicin, typically involves a multi-step process. A common strategy hinges on the glycosylation of the daunomycinone (B1669838) aglycone with a suitably protected sugar moiety.

One established approach involves the protection of the 14-hydroxyl group of the aglycone, often with a tert-butyldimethylsilyl group, to prevent unwanted side reactions. elsevierpure.comnih.gov This is followed by the crucial glycosylation step, where a protected 2,6-dideoxy-L-lyxo-hexopyranosyl derivative is coupled with the aglycone. The Koenigs-Knorr reaction, utilizing a glycosyl halide donor in the presence of a promoter, has been a widely employed method for this transformation. doi.org For instance, the condensation of 2,3,6-trideoxy-3-trifluoroacetamido-4-O-trifluoroacetyl-alpha-L-arabino-hexopyranosyl chloride with daunomycinone has been used to generate both α and β anomers of the corresponding glycoside. nih.gov

Following successful glycosylation, the protecting groups on both the sugar and aglycone moieties are removed to yield the final product. The synthesis of the 4'-epimer, 3'-Deamino-4'-epi-3'-hydroxy-daunorubicin, has also been successfully achieved, demonstrating the versatility of these synthetic routes. nih.gov

Exploration of Novel Glycosylation and Aglycone Modifications in Anthracycline Synthesis

Research in anthracycline synthesis is continually exploring novel methods for glycosylation and modifications to the aglycone core to generate a diverse range of analogues.

Novel Glycosylation Strategies:

Beyond traditional methods like the Koenigs-Knorr reaction, alternative glycosylation procedures have been investigated. The "glycal procedure" offers a stereospecific approach to the synthesis of α-glycosides. doi.org This method involves the reaction of a glycal (an unsaturated sugar derivative) with the aglycone in the presence of an electrophilic reagent.

Enzymatic approaches are also gaining traction for their high specificity and milder reaction conditions. Glycosyltransferases are enzymes that can catalyze the formation of glycosidic bonds, and their use in "glycodiversification" allows for the generation of novel anthracycline analogues with altered sugar moieties. usp.br

Aglycone Modifications:

Modifications to the anthracycline aglycone are another avenue for creating new derivatives. While the core tetracyclic structure is often retained for its DNA intercalating properties, substitutions at various positions can influence the biological activity and pharmacological properties of the resulting compounds. The conversion of daunorubicin (B1662515) to doxorubicin (B1662922), which involves the hydroxylation at the 14-position, is a classic example of a significant aglycone modification. documentsdelivered.com Synthetic efforts have also focused on creating analogues with altered substitution patterns on the aromatic rings.

Synthesis of this compound Derivatives

The chemical scaffold of this compound provides multiple sites for further modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced properties.

Modifications at 2', 4', and 14 Positions of the Sugar Moiety and Aglycone

Sugar Moiety Modifications:

2'-Position: The synthesis of 2'-halo analogues of daunorubicin has been explored through the oxyhalogenation of glycals, indicating the feasibility of introducing substituents at this position. jst.go.jp

4'-Position: The synthesis of 4'-epimers and 4'-deoxy analogues has been well-documented. nih.govnih.gov For example, 4'-epi-daunorubicin (B138715) has been synthesized via the condensation of a protected L-arabino-hexopyranosyl chloride with daunomycinone. nih.gov

Aglycone Modifications:

14-Position: This position is a key site for modification. The conversion of daunorubicin to doxorubicin involves the introduction of a hydroxyl group at C-14, often proceeding through a 14-bromo intermediate. documentsdelivered.com Furthermore, 14-O-acyl derivatives, such as 14-O-acetyldoxorubicin, have been synthesized. documentsdelivered.com The synthesis of [14-¹⁴C] labeled daunorubicin and doxorubicin highlights the ability to introduce modifications at this site for research purposes. nih.gov

Conjugate and Prodrug Design Research (e.g., anthracycline-formaldehyde conjugates)

To improve tumor targeting and reduce systemic toxicity, significant research has been dedicated to the design of conjugates and prodrugs of anthracyclines.

Anthracycline-Formaldehyde Conjugates:

The reaction of doxorubicin with formaldehyde (B43269) has been shown to produce highly cytotoxic compounds. This has led to the development of anthracycline-formaldehyde conjugates as potential anticancer agents.

Glucuronide Prodrugs:

A promising prodrug strategy involves the attachment of a glucuronide moiety to the anthracycline. nih.govacs.org These prodrugs are designed to be activated by the enzyme β-glucuronidase, which is often found at elevated levels in tumor microenvironments. This targeted activation releases the potent parent drug at the tumor site, potentially reducing side effects. The synthesis of these prodrugs can be achieved by coupling a glucuronide derivative to the anthracycline via different types of linkers. nih.gov

Peptide Conjugates:

Conjugating anthracyclines to peptides that target specific receptors overexpressed on cancer cells is another strategy to enhance tumor selectivity. mdpi.com Daunorubicin has been successfully conjugated to various peptides through different linker strategies, including attachment at the C-14 position or the 4'-hydroxyl group. purdue.eduproquest.com These peptide-drug conjugates (PDCs) are designed to be internalized by cancer cells, leading to the intracellular release of the cytotoxic drug. nih.govchapman.edu

Molecular and Cellular Mechanisms of Action

DNA Intercalation and Specific Structural Interactions

A primary mechanism of action for 3'-Deamino-3'-hydroxydaunorubicin, characteristic of the anthracycline class of compounds, is its ability to intercalate into DNA. nih.gov This process involves the insertion of the planar tetracyclic ring structure of the molecule between the base pairs of the DNA double helix. nih.gov This physical insertion pushes apart adjacent base pairs, leading to a distortion of the DNA's helical structure and the transmission of positive torsion. nih.gov

Topoisomerase II Inhibition and Associated DNA Damage Induction

Beyond simple intercalation, this compound exerts a critical effect by inhibiting the nuclear enzyme topoisomerase II. nih.govdovepress.com Topoisomerase II is essential for managing DNA topology during replication and transcription by creating and religating transient double-strand breaks to resolve tangles and supercoils. frontiersin.org

Analogues like Camsirubicin (GPX-150) act as topoisomerase II poisons. nih.govnih.gov They stabilize the transient "cleavable complex," a state where topoisomerase II has cut both strands of the DNA but has not yet religated them. nih.gov By preventing the re-ligation step, the compound effectively transforms a transient enzymatic intermediate into a permanent and lethal DNA lesion, leading to the accumulation of both single- and double-strand breaks.

Formation of DNA Single-Strand Breaks

The inhibition of topoisomerase II by this compound and its analogues leads directly to the formation of DNA single-strand breaks. nih.gov Studies on related anthracycline analogues, such as 3'-deamino-3'-(4-morpholinyl) doxorubicin (B1662922), have demonstrated that these compounds induce protein-concealed DNA single-strand breaks, which are characteristic of topoisomerase II poisoning. nih.gov These breaks are termed "protein-concealed" because the topoisomerase II enzyme remains covalently attached to the 5' end of the broken DNA strand. The accumulation of these single-strand lesions contributes significantly to the drug's cytotoxicity.

Formation of DNA Double-Strand Breaks

A more severe consequence of topoisomerase II poisoning by this compound is the induction of DNA double-strand breaks (DSBs). nih.gov These lesions arise when the stabilized cleavable complex is encountered by the replication machinery or when two nearby single-strand breaks occur on opposite strands. DSBs are among the most cytotoxic forms of DNA damage, as they can lead to chromosomal rearrangements, loss of genetic information, and the initiation of apoptotic cell death if not properly repaired. nih.gov Research has shown that anthracyclines preferentially induce these double-strand breaks around the promoters of active genes. nih.gov

DNA Cross-Linking Mechanisms

The ability to form covalent interstrand cross-links (ICLs) is a mechanism of action for some, but not all, anthracycline analogues. This mechanism appears to be highly dependent on specific chemical substitutions. For instance, the highly potent analogue 3'-(3-cyano-4-morpholinyl)-3'-deaminoadriamycin (CMA) has been shown to be a powerful alkylating agent that produces a significant number of DNA-DNA cross-links. nih.govnih.govnih.gov This cross-linking ability is thought to contribute to its high potency and is facilitated by the cyano-morpholinyl group. nih.govnih.gov

In contrast, studies on the non-cyano-containing analogue, 3'-deamino-3'-(4-morpholinyl) doxorubicin, revealed that it did not produce DNA-DNA cross-links, but rather induced the characteristic protein-concealed single-strand breaks associated with topoisomerase II inhibition. nih.gov While some research suggests that many anthracyclines can induce cross-links following metabolic activation, this is not considered a primary mechanism for analogues like this compound, which lack the specific chemical moieties required for potent alkylating activity. nih.gov

Table 1: DNA Damage Mechanisms of Anthracycline Analogues

Compound/Analogue DNA Intercalation Topo II Inhibition Single-Strand Breaks Double-Strand Breaks Interstrand Cross-Linking Reference(s)
This compound (and GPX-150) Yes Yes Yes Yes Unlikely/Not a primary mechanism nih.gov
3'-(3-Cyano-4-morpholinyl)doxorubicin (MRA-CN) Yes Yes Yes Yes Yes (Potent) nih.gov
3'-Deamino-3'-(4-morpholinyl)doxorubicin Yes Yes Yes Yes No nih.gov
Doxorubicin Yes Yes Yes Yes No/Requires metabolic activation nih.govnih.gov

Impact on Macromolecular Biosynthesis (DNA and RNA Synthesis Inhibition)

The cumulative DNA damage and structural distortion caused by this compound ultimately result in the profound inhibition of essential macromolecular biosynthesis. The analogue GPX-150 has been shown to inhibit DNA replication and/or repair, as well as transcription and protein synthesis. nih.gov

The blockade of DNA replication is a direct consequence of both physical intercalation, which stalls the replication fork, and the induction of strand breaks. Similarly, transcription is inhibited because the DNA template is distorted and damaged, preventing RNA polymerase from effectively synthesizing RNA molecules. Studies on the related analogue 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin confirm that its cytotoxicity correlates with potent inhibitory effects on both DNA and total RNA synthesis. nih.gov

Identification and Characterization of Cellular Targets and Associated Signaling Pathways

The extensive DNA damage induced by this compound triggers a cascade of cellular stress responses and signaling pathways that converge on the ultimate fate of the cell, typically apoptosis (programmed cell death). nih.govmdpi.com

A specific cellular target identified through studies of related compounds is the nucleolus. The nucleolus is the primary site of ribosome biogenesis and rRNA synthesis. Research on 3'-deamino-3'-(4-morpholinyl)doxorubicin, an analogue with a similar deamino modification, demonstrated that it produces distinctive nucleolar macrosegregation. nih.gov This phenomenon, characterized by the segregation of nucleolar components, is a hallmark of impaired rRNA synthesis and highlights the nucleolus as a key site of drug action. nih.gov

The DNA damage response activates complex signaling networks. While specific pathways for this compound are not fully elucidated, the mechanisms of the parent compound doxorubicin involve key cancer-related pathways such as the p53 and Notch signaling pathways. nih.govdovepress.com

p53 Pathway : The p53 tumor suppressor protein is a critical sensor of cellular stress, including DNA damage. nih.govrndsystems.com Its activation can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. nih.gov Doxorubicin has been shown to require p53 to induce apoptosis in certain cancer cells, often in cooperation with the TGF-β/Smad3 signaling pathway. nih.gov

Notch Pathway : Doxorubicin treatment can also activate components of the Notch signaling pathway, specifically the target HES1, which in turn mediates apoptosis through the activation of PARP1 and the regulation of apoptosis-inducing factor (AIF). dovepress.com

These pathways ultimately engage the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic cascades, leading to the activation of executioner caspases and the systematic dismantling of the cell. mdpi.comnih.gov

Table 2: Summary of Cellular Effects and Involved Pathways

Cellular Process/Target Effect of this compound & Analogues Key Associated Pathway(s) Reference(s)
DNA Integrity Induces single- and double-strand breaks Topoisomerase II Inhibition nih.gov
DNA/RNA Synthesis Inhibition of replication and transcription DNA Intercalation, DNA Damage nih.govnih.gov
Nucleolar Function Induces nucleolar macrosegregation, inhibits rRNA synthesis - nih.gov
Cell Cycle Arrest, leading to apoptosis p53 Pathway nih.govnih.gov
Programmed Cell Death Induction of apoptosis p53, Notch, Intrinsic/Extrinsic Apoptosis Pathways nih.govnih.govdovepress.com

Preclinical Efficacy Research in in Vitro and in Vivo Models

Cytotoxicity Studies in Cultured Cancer Cell Lines (e.g., murine and human leukemia cell lines)

In vitro cytotoxicity assays are a fundamental first step in assessing the anticancer potential of a new compound. These studies measure the ability of a drug to kill cancer cells grown in a laboratory setting. For analogs of 3'-Deamino-3'-hydroxydaunorubicin, these evaluations have often been performed using well-established murine leukemia cell lines, such as P388 and L1210, which are standard models for screening potential leukemia treatments.

Research has been conducted on close structural analogs of this compound. For instance, the analog 3'-deamino-4'-deoxy-3'-hydroxydaunorubicin was evaluated for its cytotoxic effects against P388 and L1210 leukemia cells. Current time information in Portland, OR, US. Similarly, another related compound, 3'-hydroxyesorubicin (a 4'-deoxy analog), was also tested in vitro against P388 and L1210 leukemia cells, demonstrating its cytotoxic potential. Current time information in Portland, OR, US. The 2'-iodinated version, 2'-Iodo-3'-hydroxyesorubicin , also showed cytotoxic activity in preclinical evaluations. biomedpress.org

While specific IC₅₀ values (the concentration of a drug that inhibits cell growth by 50%) for this compound are not detailed in the available literature, the consistent activity of its closely related analogs in these standard leukemia cell lines underscores the general potential of this structural class of compounds.

Antitumor Activity Assessments in In Vivo Murine Models (e.g., P388 and L1210 leukemia models)

Following promising in vitro results, the antitumor activity of a compound is assessed in living organisms, typically in murine models. The P388 and L1210 leukemia models are widely used for this purpose, where mice are inoculated with cancer cells and then treated with the investigational drug to evaluate its effect on survival and tumor progression.

The doxorubicin (B1662922) analog, 3'-Deamino-3'-hydroxydoxorubicin , demonstrated high antitumor activity in the murine P388 lymphocytic leukemia assay. nih.gov Furthermore, studies on 3'-Deamino-4'-epi-3'-hydroxy-daunorubicin and its doxorubicin counterpart showed that both compounds were active in the in vivo murine P-388 lymphocytic leukemia model. championsoncology.com The analog 3'-hydroxyesorubicin was also tested in vivo against P388 leukemia, providing evidence of its antitumor effects. Current time information in Portland, OR, US. Its halogenated derivative, 2'-Iodo-3'-hydroxyesorubicin , was evaluated against L-1210 leukemia in vivo. biomedpress.org These findings in established in vivo models indicate that modifications at the 3'-position of the daunosamine (B1196630) sugar can produce compounds with significant antitumor capabilities.

Comparative Efficacy with Parent Anthracyclines and Other Synthetic Analogs in Preclinical Models

A critical aspect of preclinical evaluation is comparing the efficacy of a new analog to its parent compounds (like doxorubicin and daunorubicin) and other synthetic derivatives. Such comparisons help to determine if the new compound offers any therapeutic advantage, such as increased potency or activity against resistant tumors.

Studies have shown that 3'-hydroxyesorubicin exhibited in vitro cytotoxic potential similar to doxorubicin, but demonstrated higher antitumor activity in vivo. Current time information in Portland, OR, US. In another comparative study, 3'-Deamino-4'-epi-3'-hydroxy-daunorubicin and 3'-Deamino-4'-epi-3'-hydroxydoxorubicin were found to be more active than their respective parent compounds, daunorubicin (B1662515) and doxorubicin, in the P-388 leukemia assay. championsoncology.com Interestingly, this same research indicated that 3'-Deamino-3'-hydroxydoxorubicin was more active than its 4'-epimer, highlighting how small stereochemical changes can impact biological activity. championsoncology.com

The analog 2'-Iodo-3'-hydroxyesorubicin showed cytotoxic activity similar to doxorubicin in vitro but possessed higher antitumor activity against L-1210 leukemia than doxorubicin in vivo. biomedpress.org These comparative results are crucial as they suggest that the novel analogs may offer improvements over existing therapies.

CompoundIn Vitro Model(s)In Vivo Model(s)Comparative Efficacy Notes
3'-Deamino-4'-deoxy-3'-hydroxydaunorubicinP388, L1210 leukemiaP388 leukemiaData not available for direct comparison to parent. Current time information in Portland, OR, US.
3'-HydroxyesorubicinP388, L1210 leukemiaP388 leukemiaSimilar in vitro cytotoxicity but higher in vivo antitumor activity compared to doxorubicin. Current time information in Portland, OR, US.
3'-Deamino-3'-hydroxydoxorubicinData not specifiedP388 leukemiaShowed high antitumor activity. nih.gov More active than its 4'-epimer. championsoncology.com
3'-Deamino-4'-epi-3'-hydroxy-daunorubicinData not specifiedP388 leukemiaMore active than parent compound daunorubicin. championsoncology.com
2'-Iodo-3'-hydroxyesorubicinData not specifiedL1210 leukemiaSimilar in vitro cytotoxicity but higher in vivo antitumor activity compared to doxorubicin. biomedpress.org

Application of Advanced Preclinical Models and Methodologies

To bridge the gap between traditional preclinical studies and clinical outcomes, cancer research has increasingly adopted more complex and physiologically relevant models.

Three-dimensional (3D) cell culture systems are becoming essential tools in oncology research as they more accurately mimic the microenvironment of a tumor compared to traditional two-dimensional (2D) monolayer cultures. biomedpress.orgnih.gov These models, which include spheroids and organoids, allow for the study of cell-cell and cell-extracellular matrix interactions that are lost in 2D systems. nih.gov

Spheroids are aggregates of cancer cells that can be formed from a single cell line (homotypic) or multiple cell types (heterotypic) to include components of the tumor microenvironment like fibroblasts or immune cells. mdpi.comexplorationpub.com They are valuable for assessing drug penetration and efficacy, as the 3D structure can create gradients of nutrients and oxygen, similar to a real tumor, which often results in increased drug resistance compared to 2D cultures. biomedpress.orgmdpi.com

Organoids are more complex 3D structures often derived from patient tissues or stem cells. nih.govmdpi.com Tumor organoids can preserve the genetic and histological characteristics of the original patient tumor, making them a powerful tool for drug screening and personalized medicine. nih.govmdpi.com They provide a more predictive model of patient response to therapies. mdpi.com

The adoption of these 3D models is considered a promising step toward improving the success rate of drug discovery by providing more clinically relevant data at the preclinical stage. tandfonline.com

In vivo studies have been enhanced by the development of sophisticated xenograft models where human tumors are grown in immunodeficient mice.

Cell Line-Derived Xenograft (CDX) Models are established by implanting cultured human cancer cell lines into mice. championsoncology.comcriver.com CDX models are reproducible, cost-effective, and widely used for initial in vivo efficacy testing of anticancer therapies. championsoncology.commeliordiscovery.com They are valuable for studying tumor growth dynamics and response to treatment in a controlled setting. championsoncology.com

Patient-Derived Xenograft (PDX) Models involve the direct implantation of tumor tissue from a patient into an immunodeficient mouse. nih.govcriver.com A key advantage of PDX models is that they retain the principal genetic, epigenetic, and histological characteristics of the original human tumor, including its heterogeneity. nih.govnih.gov This makes them highly predictive of clinical outcomes and invaluable for translational research, biomarker discovery, and co-clinical trials where patient treatment and model treatment are conducted in parallel. nih.govnih.gov

The choice between CDX and PDX models depends on the research question, with CDX being suitable for high-throughput screening and PDX for more detailed, patient-relevant efficacy studies. criver.com

Non-invasive molecular imaging techniques are critical for evaluating drug efficacy and understanding pharmacodynamics in real-time within living animal models. nih.govnih.gov These methods allow for longitudinal studies in the same animal, reducing the number of animals needed and providing more robust data. nih.gov

Commonly used modalities in preclinical oncology include:

Optical Imaging: Techniques like bioluminescence imaging (BLI) and fluorescence imaging are cost-effective methods to track tumor growth and metastasis, often using cancer cells engineered to emit light. nih.gov

Positron Emission Tomography (PET): PET uses radiolabeled tracers to visualize and quantify biological processes, such as glucose metabolism (with [¹⁸F]FDG) or cell proliferation (with [¹⁸F]FLT). nih.govmdpi.com It is a powerful tool for assessing early treatment response before changes in tumor size are detectable. nih.gov

Magnetic Resonance Imaging (MRI): MRI provides high-resolution anatomical images of tumors and can also provide functional information, such as assessing cell density through diffusion-weighted MRI (DW-MRI) or blood vessel integrity through dynamic contrast-enhanced MRI (DCE-MRI). mdpi.com

Multimodal Imaging: Combining techniques, such as PET/MRI, offers a comprehensive view by overlaying functional and molecular data onto detailed anatomical images, allowing for a more precise characterization of tumor habitats and their response to therapy. mdpi.com

These advanced imaging approaches are instrumental in understanding drug distribution, target engagement, and the biological effects of novel cancer therapies within the complex tumor microenvironment. nih.gov

Mechanisms of Resistance and Strategies for Overcoming Resistance

Cellular Drug Efflux Mechanisms (e.g., Involvement of ABC Transporters like P-glycoprotein)

One of the most well-characterized mechanisms of multidrug resistance (MDR) is the increased efflux of chemotherapeutic agents from cancer cells, mediated by ATP-binding cassette (ABC) transporters. nih.govpurdue.edu These membrane proteins act as energy-dependent pumps that actively extrude a wide variety of structurally diverse compounds, including anthracyclines, from the cell's interior. drugbank.comyoutube.com This reduces the intracellular drug concentration, preventing the agent from reaching its therapeutic target and inducing cell death.

Key ABC transporters implicated in anthracycline resistance include:

P-glycoprotein (P-gp/ABCB1): This is the first identified and most extensively studied ABC transporter associated with MDR. nih.govnih.gov Overexpression of the MDR1 gene, which codes for P-gp, leads to decreased drug accumulation in resistant cells. drugbank.comnih.gov

Multidrug Resistance Protein 1 (MRP1/ABCC1): Another important transporter that confers a broad spectrum of drug resistance, often overlapping with that of P-gp. acs.org

Breast Cancer Resistance Protein (BCRP/ABCG2): This transporter also contributes to the efflux of various anticancer drugs. nih.gov

Studies have investigated the interaction of 3'-Deamino-3'-hydroxydaunorubicin with these efflux pumps. In comparison to its parent compound, daunorubicin (B1662515), this compound and the related 3'-deamino-3'-hydroxydoxorubicin are recognized and transported by both P-glycoprotein and MRP1. acs.org However, the efficiency of this efflux is notably lower. Kinetic studies have shown that the mean active efflux coefficient for these permanently neutral derivatives is significantly reduced compared to daunorubicin, indicating that they are poorer substrates for these transporters. acs.org This reduced affinity for efflux pumps may contribute to their ability to retain activity in some multidrug-resistant cell lines.

CompoundTransporter InteractionEfflux Efficiency
DaunorubicinP-glycoprotein (P-gp), MRP1High
This compoundP-glycoprotein (P-gp), MRP1Low acs.org
3'-Deamino-3'-hydroxydoxorubicinP-glycoprotein (P-gp), MRP1Low acs.org

DNA Damage Repair Pathway Contributions to Resistance

Anthracyclines exert a significant portion of their cytotoxic effects by inducing DNA damage, primarily through the inhibition of topoisomerase II and the generation of reactive oxygen species. drugbank.commdpi.com This damage triggers the DNA Damage Response (DDR), a complex network of signaling pathways that detects and repairs DNA lesions to maintain genomic integrity. nih.govnih.gov Enhanced DDR capacity within cancer cells can be a major contributor to drug resistance. mdpi.comiu.edu

When drugs like this compound induce DNA double-strand breaks (DSBs), cells activate repair pathways such as homologous recombination (HR) and non-homologous end joining (NHEJ). nih.govmdpi.com Upregulation of the proteins involved in these pathways can lead to more efficient repair of drug-induced DNA damage, thereby reducing the drug's lethality and allowing the cell to survive and proliferate. iu.edu While specific studies detailing the direct interaction between this compound and the DDR pathways are limited, the resistance mechanisms applicable to parent anthracyclines are considered relevant. Defects in DDR genes can initially sensitize cells to DNA-damaging agents; however, subsequent genetic mutations can restore DDR protein activity, leading to acquired resistance. nih.gov

Alterations in Drug Target Activity (e.g., Topoisomerase II modifications)

The primary intracellular target for anthracyclines is DNA topoisomerase II, an essential enzyme that manages DNA topology during replication and transcription. drugbank.comnih.gov These drugs stabilize the transient covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of protein-linked DNA double-strand breaks and subsequent cell death. drugbank.combiomedpharmajournal.org

A common mechanism of resistance to topoisomerase II inhibitors involves alterations to the target enzyme itself. nih.gov These alterations can include:

Decreased Expression: Cancer cells can reduce the total amount of topoisomerase IIα, the isoform most sensitive to anthracyclines. nih.gov With less of the target enzyme present, the drug is less effective at generating cytotoxic DNA breaks. nih.gov

Mutations: Mutations in the TOP2A gene can alter the structure of the topoisomerase II enzyme. researchgate.net These changes can reduce the drug's binding affinity or affect the formation and stabilization of the drug-enzyme-DNA ternary complex, thereby rendering the enzyme resistant to the drug's inhibitory effects.

Resistant cell lines often exhibit features of both P-glycoprotein-associated MDR and altered topoisomerase II-associated resistance simultaneously. nih.gov The activity of novel analogs, such as 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548), has been shown to be retained in cells with alterations in the topoisomerase II gene, indicating that some structural modifications can overcome this resistance mechanism. nih.gov

Strategies to Circumvent Resistance in Preclinical Models (e.g., design of novel analogs with altered uptake, bypass mechanisms)

Overcoming the challenge of multidrug resistance is a central goal in the development of new anthracycline analogs. Preclinical research has focused on designing new compounds that can either evade the primary mechanisms of resistance or exploit alternative cell-killing pathways.

A key strategy involves modifying the daunosamine (B1196630) sugar moiety of the anthracycline structure, as this part of the molecule is critical for its interaction with both DNA and efflux pumps. The development of this compound itself is a result of such glycodiversification efforts. usp.br Further modifications at the 3' position have yielded promising results in preclinical models.

For instance, the synthesis of 3'-azido analogs of doxorubicin (B1662922) and daunorubicin has been shown to be an effective strategy for overcoming P-gp-mediated resistance. usp.br These azido-derivatives are no longer effective substrates for the P-gp efflux transporter. usp.brsemanticscholar.org As a result, they are not actively pumped out of the cell, leading to higher intracellular accumulation and retained cytotoxic activity against drug-resistant cell lines that overexpress P-gp. nih.govusp.brsemanticscholar.org

Analog StrategyExample Compound(s)Mechanism of Resistance Circumvention
Modification of the 3' position3'-Azido-doxorubicin, 3'-Azido-daunorubicinAverts P-glycoprotein binding and active efflux, leading to increased intracellular accumulation. usp.brsemanticscholar.org
Creation of permanently neutral derivativesThis compoundActs as a poor substrate for P-gp and MRP1, resulting in lower efflux efficiency. acs.org
Alkylation and other modifications4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548)Retains activity in cells with P-gp overexpression and in those with altered topoisomerase II. nih.gov

These preclinical findings underscore the potential of rational drug design to create novel anthracycline analogs capable of bypassing classical resistance mechanisms, thereby offering a potential therapeutic option for tumors that have become refractory to conventional chemotherapy.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Compound Quantitation in Research Samples

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection stands as a primary method for the sensitive and selective quantification of anthracycline derivatives, including 3'-Deamino-3'-hydroxydaunorubicin, in research samples such as plasma. nih.govnih.gov This technique is favored due to the natural fluorescence of the anthracycline ring system, which allows for detection at very low concentrations.

The general workflow involves several key steps:

Sample Preparation: Biological samples, like plasma, typically undergo a sample clean-up process to remove interfering substances. A common approach is liquid-liquid extraction, where the compound and an internal standard (often another anthracycline like doxorubicin (B1662922) or daunorubicin) are extracted from the buffered plasma using an organic solvent mixture (e.g., diethyl ether-n-butanol). nih.govresearchgate.net This is often followed by a back-extraction step into an acidic aqueous phase to concentrate the analytes. nih.gov Protein precipitation is another method used for sample preparation. researchgate.net

Chromatographic Separation: The prepared sample is injected into an HPLC system. Separation is typically achieved using a reversed-phase column (e.g., C18). nih.govresearchgate.net An isocratic or gradient mobile phase, commonly consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer at a specific pH, is used to elute the compounds from the column. nih.gov

Fluorescence Detection: As the separated compounds elute from the column, they pass through a fluorescence detector. The molecule is excited at a specific wavelength (e.g., around 470 nm), and the emitted fluorescence is measured at a higher wavelength (e.g., around 555 nm). nih.gov The intensity of the fluorescence is directly proportional to the concentration of the compound in the sample.

The method's performance is rigorously validated to ensure its linearity, precision, and accuracy for reliable quantification in pharmacokinetic and other research studies. nih.govnih.gov

Table 1: Representative HPLC Conditions for Anthracycline Quantitation

Parameter Condition Source
Column Reversed-phase C18 nih.govresearchgate.net
Mobile Phase Acetonitrile and water (e.g., 32:68, v/v; pH 2.6) nih.gov
Detection Fluorescence nih.govnih.gov
Excitation λ ~470 nm nih.gov
Emission λ ~555 nm nih.gov
Sample Preparation Liquid-liquid extraction or protein precipitation nih.govresearchgate.net
Internal Standard Doxorubicin or Daunorubicin (B1662515) nih.govresearchgate.net

Spectroscopic and Other Physicochemical Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation. mmu.ac.ukmmu.ac.uk Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to determine the precise arrangement of atoms within the molecule, confirming the identity and stereochemistry of the sugar and aglycone moieties.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound with high accuracy, confirming its elemental composition. mmu.ac.uk Fragmentation patterns observed in the mass spectrum can provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, by detecting their characteristic vibrational frequencies. mmu.ac.ukjchps.com

Fourier Transform Infrared (FTIR) Spectroscopy: This method has been employed in the physicochemical characterization of drug delivery systems containing daunorubicin to understand drug immobilization within a polymer matrix. nih.gov

Crystal Structure Determination: X-ray crystallography can provide the definitive three-dimensional structure of the molecule in its crystalline state, offering precise information on bond lengths, bond angles, and conformation. fiu.edudoaj.org

Purity is often assessed by combining HPLC, which can separate the main compound from impurities, with these spectroscopic techniques to ensure the absence of starting materials, byproducts, or degradation products.

Table 2: Spectroscopic and Physicochemical Methods for Structural Analysis

Technique Application Information Provided Source
NMR Spectroscopy Structural Elucidation Connectivity of atoms, stereochemistry mmu.ac.ukmmu.ac.uk
Mass Spectrometry (MS) Structural Elucidation Molecular weight, elemental composition mmu.ac.uk
Infrared (IR) Spectroscopy Structural Elucidation Presence of functional groups mmu.ac.ukjchps.com
HPLC Purity Assessment Separation of compound from impurities researchgate.net
X-ray Crystallography Structural Elucidation 3D molecular structure, conformation fiu.edudoaj.org

Methods for Cellular Uptake and Intracellular Distribution Studies in Preclinical Models

Understanding how this compound enters and distributes within cancer cells is critical for evaluating its potential efficacy. Several methods are employed in preclinical cell culture models to study these processes. nih.gov

Fluorescence Microscopy: Leveraging the intrinsic fluorescence of the anthracycline molecule, fluorescence microscopy allows for the direct visualization of the compound's uptake and subcellular localization. frontiersin.org Cells are incubated with the compound for various time points, after which they are washed and imaged. This method provides qualitative information on whether the drug accumulates in specific organelles, such as the nucleus or mitochondria. frontiersin.orghylapharm.com

Flow Cytometry: This technique provides a quantitative measure of drug uptake across a large population of cells. frontiersin.org After incubation with the fluorescent compound, cells are analyzed by a flow cytometer, which measures the fluorescence intensity of individual cells. This allows for the determination of the mean fluorescence intensity, which correlates with the amount of intracellular drug, and can be used to compare uptake under different conditions or in different cell lines. frontiersin.org

Inhibition Studies: To elucidate the mechanisms of cellular uptake (e.g., passive diffusion vs. active transport), studies are often conducted in the presence of various inhibitors of endocytosis pathways or under conditions that deplete cellular energy (e.g., low temperature). dovepress.com A reduction in drug accumulation in the presence of these inhibitors suggests the involvement of specific uptake pathways. dovepress.com

These studies are crucial for comparing the cellular accumulation of novel analogs like this compound to that of parent compounds and for understanding mechanisms of drug resistance. nih.gov

Table 3: Methods for Cellular Uptake and Distribution Studies

Method Principle Key Findings Source
Fluorescence Microscopy Visualization of intrinsic drug fluorescence Subcellular localization (e.g., nucleus, cytoplasm) frontiersin.orghylapharm.com
Flow Cytometry Quantitative measurement of fluorescence per cell Mean cellular uptake, comparison between cell populations frontiersin.org
Uptake Inhibition Assays Use of chemical inhibitors or temperature reduction Elucidation of uptake mechanisms (e.g., endocytosis) dovepress.com

Techniques for Assessing DNA Interactions and Damage

The primary mechanism of action for many anthracyclines involves interaction with nuclear DNA. Therefore, assays that assess these interactions and the resulting cellular damage are fundamental in the preclinical evaluation of this compound.

Spectroscopic Titration: The interaction of the compound with DNA can be initially studied in vitro using techniques like UV-Visible and fluorescence spectroscopy. nih.gov Changes in the drug's absorption or fluorescence spectra upon addition of DNA can indicate binding and provide information on the binding mode (e.g., intercalation) and binding affinity. nih.gov

Alkaline Elution Assay: This is a sensitive method used to measure DNA damage, such as single-strand breaks and DNA-protein cross-links, in mammalian cells. nih.govnih.gov In this assay, cells are lysed on a filter, and the DNA is slowly eluted under alkaline conditions. The rate of elution is inversely proportional to the size of the DNA strands. DNA that has been fragmented by drug-induced single-strand breaks will elute more rapidly, while DNA cross-linked to proteins or other DNA strands will elute more slowly. researchgate.netiaea.org This technique was used to demonstrate that the cyanomorpholino derivative of doxorubicin produced DNA interstrand and DNA-protein cross-links in both drug-sensitive and multidrug-resistant cells. nih.gov

DNA Strand Break Assays: Besides alkaline elution, other methods can be employed to quantify DNA strand breaks. These assays are crucial for determining the genotoxic potential of the compound and for understanding its cytotoxic mechanism.

These techniques provide critical insights into the molecular basis of the compound's activity and can help to explain its biological effects in cancer cells.

Table 4: Techniques for Assessing DNA Interaction and Damage

Technique Purpose Principle Source
Spectroscopic Methods Assess DNA binding Monitor changes in drug's absorbance or fluorescence upon DNA addition nih.gov
Alkaline Elution Measure DNA damage Rate of DNA elution from a filter under alkaline conditions reflects strand length and cross-linking nih.govnih.govresearchgate.net
DNA Strand Break Assays Quantify DNA lesions Various methods to detect and quantify breaks in the DNA backbone nih.gov

Future Research Directions and Drug Discovery Perspectives

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Efficacy or Specificity

The development of 3'-Deamino-3'-hydroxydaunorubicin was an early success in modifying the anthracycline scaffold to alter its biological properties. Future efforts in drug design are focused on creating next-generation analogs with even greater potency against cancer cells, improved ability to overcome multidrug resistance, and a superior safety profile.

A primary strategy involves the continued exploration of modifications to the sugar moiety. The removal of the 3'-amino group and its replacement with a hydroxyl group was a key modification in creating this compound. nih.gov Further alterations to this part of the molecule are being investigated. For instance, the synthesis of analogs with different sugar attachments or modifications at other positions of the sugar ring could fine-tune the drug's interaction with its cellular targets. acs.org The synthesis of 3'-deamino-4'-epi-3'-hydroxydaunorubicin, an epimer of the parent compound, demonstrated that stereochemistry at the 4'-position also influences antitumor activity. nih.gov

Another avenue of rational design focuses on the aglycone portion of the molecule. Modifications to the tetracyclic ring system can impact DNA binding affinity and topoisomerase II inhibition. ineosopen.org For example, the synthesis of 5-iminodaunorubicin (B1202085) represented an early attempt to alter the quinone structure. ineosopen.org More recent strategies involve creating hybrid molecules that combine features of different anthracyclines, such as doxorubicin (B1662922) and aclarubicin, to generate compounds with novel activity profiles. acs.org A key goal is to design analogs that preferentially target topoisomerase II alpha (TOP2A), which is highly expressed in proliferating cancer cells, over topoisomerase II beta (TOP2B), whose inhibition is linked to cardiotoxicity. biomedpharmajournal.org

The synthesis of these novel analogs often requires complex, multi-step procedures. Researchers have developed facile methods for creating glycon-modified doxorubicin and daunorubicin (B1662515) analogs, which can be adapted for the synthesis of new derivatives of this compound. nih.gov These synthetic routes are crucial for generating a diverse library of compounds for biological evaluation. acs.org The ultimate aim is to build a comprehensive understanding of the structure-activity relationships, allowing for the predictable design of analogs with optimized therapeutic indices. acs.org

Analog Key Structural Modification Reported Activity Highlight Reference
3'-Deamino-3'-hydroxydoxorubicinReplacement of 3'-amino group with a hydroxyl groupHigh antitumor activity in murine P388 lymphocytic leukemia assay nih.gov
3'-Deamino-4'-epi-3'-hydroxydaunorubicinEpimerization at the 4'-position of the sugarMore active than daunorubicin in the P-388 assay nih.gov
3'-deamino-3'-(3-cyano-4-morpholinyl) doxorubicinAddition of a cyanomorpholinyl group at the 3' position100-1,000 times more potent than doxorubicin and non-cross-resistant nih.gov
N,N-dimethylepirubicinN,N-dimethylation and epimerization of the aminosugarSlightly more potent than N,N-dimethyldoxorubicin acs.org

Exploration of Novel Cellular Targets and Signaling Pathways Relevant to Anthracycline Action

While the classical mechanism of action for anthracyclines involves DNA intercalation and inhibition of topoisomerase II, emerging evidence suggests a more complex and pleiotropic activity profile. drugbank.commdpi.com Future research should aim to elucidate the full spectrum of cellular targets and signaling pathways affected by this compound and its next-generation analogs, as these may differ significantly from parent compounds like doxorubicin.

One important area of investigation is the role of these analogs in inducing histone eviction. acs.org This process, which involves the removal of histone proteins from DNA, can profoundly alter gene expression and chromatin structure, contributing to cytotoxicity. acs.org It has been proposed that histone eviction may be a better predictor of anticancer activity than DNA damage for some anthracyclines. acs.org Understanding how modifications at the 3'-position influence this activity could lead to the design of more effective drugs.

The generation of reactive oxygen species (ROS) is another key aspect of anthracycline biology. nih.gov While ROS-induced damage is implicated in the cardiotoxic side effects, it also contributes to the anticancer effect. mdpi.com The interaction of anthracyclines with cellular components like cardiolipin (B10847521) in the mitochondrial membrane leads to ROS production and can trigger apoptosis. mdpi.comnih.gov Analogs like this compound may have altered redox properties, potentially uncoupling the anticancer effects from the cardiotoxic ones. Research into the glutathione (B108866) peroxidase (GPX) antioxidant enzyme family could be particularly relevant, as these enzymes protect cells from oxidative damage. nih.govmedicalnewstoday.com The absence or inhibition of GPX1 has been shown to augment apoptosis in cancer cells, suggesting that modulating this pathway could be a therapeutic strategy. nih.gov

Furthermore, anthracyclines are known to influence various cell signaling pathways that control cell fate, including apoptosis, senescence, and ferroptosis (an iron-dependent form of cell death). mdpi.comnih.govdovepress.com They can activate the NF-κB pathway, which is involved in inflammation and cell proliferation. nih.govnih.gov Investigating how novel analogs modulate these pathways is crucial. For example, an analog that strongly induces apoptosis or ferroptosis in cancer cells while having minimal impact on cardiomyocytes would be a significant advancement.

Cellular Process/Pathway Relevance to Anthracycline Action Potential for Novel Analogs Reference
Histone EvictionContributes to cytotoxicity by altering chromatin structure and gene expression.May be a better determinant of efficacy than DNA damage for some analogs. acs.org
Reactive Oxygen Species (ROS) ProductionContributes to both anticancer effects and cardiotoxicity.Analogs may have altered redox cycling, potentially separating efficacy from toxicity. mdpi.comnih.gov
Glutathione Peroxidase (GPX) SignalingGPX enzymes protect against oxidative stress; their inhibition can enhance apoptosis.Targeting GPX pathways could sensitize cancer cells to novel analogs. medicalnewstoday.comnih.gov
Apoptosis & SenescenceKey mechanisms of chemotherapy-induced cell death and growth arrest.Designing analogs that are potent inducers of these pathways in cancer cells. mdpi.com
FerroptosisAn iron-dependent cell death pathway linked to lipid peroxidation.Exploiting this pathway could offer a novel therapeutic strategy. dovepress.com
NF-κB SignalingInvolved in inflammation, cell survival, and proliferation.Modulation of this pathway could impact therapeutic outcomes. nih.govnih.gov

Integration of Advanced Preclinical Models in the Drug Discovery Pipeline

To improve the clinical translation of promising new analogs of this compound, it is essential to move beyond traditional two-dimensional (2D) cell culture systems. The integration of more sophisticated preclinical models that better mimic human cancer is a critical future direction. nih.gov

Patient-derived xenografts (PDXs) are one such advanced model. nih.gov In this system, tumor tissue from a patient is implanted directly into immunodeficient mice. nih.gov PDX models have been shown to retain the genetic and histological characteristics of the original tumor, including its heterogeneity. nih.gov Establishing large-scale PDX collections allows for "PDX clinical trials," where the efficacy of a new drug can be tested across a diverse population of patient-derived tumors, helping to identify predictors of response and resistance. nih.gov

Another powerful tool is the use of three-dimensional (3D) organoid cultures. youtube.comyoutube.com Tumor organoids are grown from patient-derived cancer cells in a 3D matrix, where they self-organize into structures that closely resemble the architecture and function of the original tumor. youtube.comyoutube.com These models can be generated rapidly from small biopsies and are amenable to high-throughput drug screening. youtube.com This allows for the testing of single agents and drug combinations in a system that better reflects the in vivo environment. youtube.com For anthracyclines, cardiac organoids have also been developed to provide a more accurate in vitro system for assessing cardiotoxicity. nih.govbiorxiv.org

The use of these advanced models can provide a more accurate assessment of a drug's potential before it enters costly human clinical trials. nih.govyoutube.com They can help to stratify patients, identify biomarkers, and understand mechanisms of resistance, ultimately leading to a more personalized approach to cancer therapy.

Preclinical Model Description Advantages for Anthracycline Analog Research Reference
2D Cell CultureCancer cells grown as a monolayer on a flat surface.High-throughput screening, cost-effective. acs.org
Patient-Derived Xenografts (PDXs)Patient tumor fragments implanted and grown in immunodeficient mice.Preserves original tumor heterogeneity and microenvironment; good for in vivo efficacy and biomarker studies. nih.govnih.gov
Tumor Organoids3D cultures derived from patient tumor cells that self-organize into tumor-like structures.Recapitulates tumor architecture and cell-cell interactions; suitable for rapid, high-throughput drug screening and personalized medicine. youtube.comyoutube.comyoutube.com
Cardiac Organoids3D cultures of heart cells derived from stem cells.Provides a more physiologically relevant model for assessing cardiotoxicity compared to simple cell lines. nih.govbiorxiv.org

Preclinical Evaluation of Combination Therapeutic Strategies with this compound and its Analogs

The future of cancer treatment increasingly lies in combination therapies that target multiple pathways simultaneously to enhance efficacy and overcome resistance. oxfordglobal.com Therefore, a crucial area of future research is the preclinical evaluation of this compound and its next-generation analogs in combination with other anticancer agents.

Rational combination strategies can be designed based on the known or hypothesized mechanisms of action of the new analogs. For example, if an analog is found to be a potent inducer of apoptosis, combining it with an agent that inhibits a survival pathway could lead to synergistic cell killing. Similarly, combining it with a drug that targets a different hallmark of cancer, such as angiogenesis or immune evasion, could produce a more durable response. nih.gov

Preclinical studies have already demonstrated the potential of combining doxorubicin with other drugs. For instance, the combination of doxorubicin and metformin (B114582) has shown synergistic effects in inhibiting tumor growth in both in vitro and in vivo models. nih.gov Another study showed that a traditional Chinese medicine formulation, SH003, had a synergistic effect with doxorubicin in treating triple-negative breast cancer models. nih.gov These studies provide a blueprint for how to evaluate combinations with novel analogs.

The investigation of combination therapies should also include agents that can mitigate the side effects of anthracyclines. For example, combining a potent new analog with a cardioprotective agent could widen its therapeutic window. The use of advanced preclinical models, such as PDXs and organoids, will be invaluable for testing these combinations and identifying the most promising strategies to move forward into clinical trials. youtube.comoxfordglobal.com

常见问题

Basic Research Questions

Q. What are the key structural modifications of 3'-Deamino-3'-hydroxydaunorubicin compared to its parent compound, and how do they influence its mechanism of action?

  • Methodological Answer : Structural modifications, such as the removal of the amino group and introduction of a hydroxyl group at the 3' position, aim to reduce toxicity and circumvent multidrug resistance. To analyze these changes, employ techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm structural alterations. Compare binding affinity to DNA or topoisomerase II using fluorescence intercalation assays . Mechanistic studies should include cytotoxicity assays (e.g., IC50 determination in cancer cell lines) and apoptosis markers (e.g., caspase-3 activation) to evaluate functional impacts.

Q. How can researchers design in vitro experiments to assess the cytotoxicity of this compound?

  • Methodological Answer : Use standardized cell viability assays such as MTT or resazurin-based assays across multiple cell lines (e.g., leukemia, breast cancer) to determine IC50 values. Include positive controls (e.g., doxorubicin) and negative controls (untreated cells). Replicate experiments at least three times to ensure statistical validity, applying Student’s t-test or ANOVA for significance testing (p < 0.05) . For mechanistic insights, combine viability assays with flow cytometry to assess cell cycle arrest or mitochondrial membrane potential changes.

Q. What analytical techniques are recommended for validating the purity and stability of synthesized this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is critical for purity assessment. Stability studies should involve accelerated degradation tests under varying pH, temperature, and light conditions. Quantify degradation products using mass spectrometry (MS) and compare retention times to reference standards. Report results with ≤3 significant figures to reflect instrument precision .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antitumor efficacy of this compound derivatives?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., at the sugar moiety or aglycone ring) and evaluate their bioactivity. Use multivariate regression models to correlate structural descriptors (e.g., logP, polar surface area) with cytotoxicity data. Prioritize derivatives showing >10-fold potency improvements over the parent compound in resistant cell lines. Cross-reference pharmacokinetic parameters (e.g., plasma half-life, tissue distribution) from rodent models to identify candidates with balanced efficacy and safety .

Q. What experimental models are suitable for investigating cross-resistance between this compound and other anthracyclines?

  • Methodological Answer : Establish multidrug-resistant (MDR) cell lines via prolonged exposure to sublethal doxorubicin doses. Compare IC50 values of this compound in resistant vs. parental lines. Quantify efflux pump activity (e.g., P-glycoprotein) using fluorescent substrates like rhodamine 123. For in vivo validation, employ xenograft models with MDR tumors and monitor tumor volume regression via caliper measurements. Use Kaplan-Meier survival curves to assess therapeutic advantage .

Q. How should researchers address contradictions in pharmacokinetic data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from differences in metabolic clearance or tissue penetration. Perform comparative metabolism studies using liver microsomes or hepatocytes to identify major metabolites. In vivo, use LC-MS/MS to measure plasma and tissue concentrations at multiple timepoints. Apply compartmental pharmacokinetic modeling (e.g., non-linear mixed-effects modeling) to reconcile in vitro-in vivo correlations (IVIVC). Report confidence intervals for parameters like volume of distribution (Vd) and clearance (CL) .

Q. What strategies can mitigate off-target cardiotoxicity while preserving the antitumor activity of this compound?

  • Methodological Answer : Conduct dual screening in cardiomyocytes (e.g., AC16 cells) and tumor cells to identify selectivity windows. Evaluate mitochondrial toxicity via oxygen consumption rate (OCR) measurements. Explore liposomal encapsulation or prodrug designs to reduce myocardial uptake. Validate cardioprotective strategies in zebrafish or murine models using echocardiography to monitor ejection fraction .

Methodological Best Practices

  • Data Presentation : Avoid overcrowding figures with chemical structures; limit to 2–3 key compounds per graphic. Use color-coded heatmaps for SAR data and error bars for biological replicates .
  • Statistical Rigor : Predefine significance thresholds (e.g., p < 0.05) and justify sample sizes via power analysis. For multi-group comparisons, apply post-hoc corrections (e.g., Bonferroni) .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions. Document animal welfare protocols (e.g., IACUC approval) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。